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DL-SERINE (3-13C)

Mitochondrial Metabolism Redox Biology 13C NMR Spectroscopy

DL-Serine (3-13C) delivers site-specific 13C enrichment at the β-carbon (C3), enabling metabolic studies impossible with 1-13C, 2-13C, or unlabeled serine. The C3 tracer uniquely reports mitochondrial glycine cleavage system activity and NAD+/NADH redox via 13C MRS, tracks folate-dependent one-carbon donation into purines, dTMP, and methionine, and distinguishes mevalonate vs. MEP terpenoid biosynthesis. ≥99 atom% 13C, ≥98% chemical purity. Essential for cancer metabolism, mitochondrial dysfunction, and natural product biosynthesis research. Order now for precise pathway elucidation.

Molecular Formula
Molecular Weight 106.09
Cat. No. B1579715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-SERINE (3-13C)
Molecular Weight106.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Serine (3-13C) Procurement Guide: Isotopic Specifications and Core Characteristics


DL-Serine (3-13C) (CAS: 135575-84-7; unlabeled CAS: 302-84-1) is a stable isotope-labeled racemic amino acid featuring a 13C atom substitution at the C3 (β-hydroxymethyl) carbon position. This compound has a molecular weight of 106.09 g/mol and a molecular formula of (13C)C2H7NO3 . The 13C isotopic enrichment is specified at ≥99 atom% 13C, with chemical purity (by HPLC) typically ≥99% across major commercial suppliers [1]. The solid product exhibits a melting point of 240 °C (decomposition, literature value) and carries a mass shift of M+1 relative to unlabeled DL-serine . The C3 site-specific labeling distinguishes this tracer from alternative serine isotopologues (e.g., 1-13C, 2-13C, or uniformly labeled variants), enabling targeted metabolic fate mapping of the serine 3-carbon atom, which serves as a primary one-carbon donor in folate-mediated biosynthesis [2].

Why DL-Serine (3-13C) Cannot Be Substituted with Unlabeled DL-Serine or Alternative Serine Isotopologues


Isotopic labeling at the C3 position of serine is not functionally interchangeable with unlabeled serine or isotopologues labeled at other carbon positions (e.g., 1-13C or 2-13C) because the β-carbon of serine follows a biochemically distinct metabolic fate. The C3 carbon serves as the predominant source of one-carbon units entering the folate cycle, driving de novo purine biosynthesis, thymidylate (dTMP) synthesis, and methionine remethylation [1]. This contrasts with the C1 (carboxyl) carbon, which is primarily lost as CO₂ during serine-to-glycine conversion, and the C2 (α) carbon, which remains in the glycine backbone. Furthermore, in vivo mitochondrial glycine cleavage system (GCS) activity generates serine isotopomers with 13C enrichment at the C3 position exclusively via mitochondrial metabolism, making the 3-13C label a specific reporter of mitochondrial NAD⁺/NADH redox status—a capability absent in 1-13C or 2-13C serine tracers [2]. Unlabeled DL-serine provides no NMR or MS signal differentiation from endogenous pools, rendering metabolic tracing impossible. Consequently, substitution with unlabeled material or incorrect isotopologues invalidates quantitative flux measurements and pathway-specific tracking objectives.

Quantitative Differential Evidence for DL-Serine (3-13C): Comparative Performance Data Versus Unlabeled and Alternative Labeled Serines


Mitochondrial Redox Reporting: C3-Specific Isotopomer Formation Quantifies NAD⁺/NADH Status Not Detectable with 1-13C or 2-13C Serine

The mitochondrial glycine cleavage system (GCS) exclusively forms the C3 position of serine. In isolated rat hepatocytes administered 2-13C-glycine, newly synthesized 3-13C-serine and 2,3-13C-serine isotopomers were detected by 13C MRS. Cysteamine, a competitive GCS inhibitor, completely prevented formation of mitochondrial 3-13C-serine isotopomers while reducing 2-13C-serine by 55%, demonstrating that approximately 20% of glycine-derived serine is cytosolic and lacks C3 labeling [1]. Glucagon and the mitochondrial uncoupler CCCP increased serine isotopomer formation, while rotenone decreased it. The C3 position is formed exclusively by mitochondrial GCS and is regulated by the NAD⁺/NADH ratio, making 3-13C-serine isotopomers a direct, non-invasive reporter of mitochondrial redox status—a functional capability unique to C3-labeled serine tracers [1].

Mitochondrial Metabolism Redox Biology 13C NMR Spectroscopy Isotopomer Analysis

One-Carbon Metabolism Tracing: 3-13C Serine Quantitatively Labels Purines and dTMP Distinct from 2-13C-Glycine

In vivo labeling experiments in mice compared the metabolic fate of [3-13C]serine versus [2-13C]glycine. The 3-carbon of serine serves as the major one-carbon source in the folate cycle, directly contributing to methionine synthesis via folate-dependent homocysteine remethylation and to purine and dTMP syntheses [1]. Mice receiving [3-13C]serine tracer showed 13C enrichment in serine, methionine, dTMP, purines, and deoxy-methylcytosine (mC) in both bone marrow and liver [1]. This contrasts with [2-13C]glycine tracing, which labels a distinct metabolic entry point and yields different enrichment patterns [1]. The positional specificity enables researchers to deconvolute compartmentalized one-carbon flux contributions from cytosolic versus mitochondrial sources, a distinction impossible with uniformly labeled serine or unlabeled compounds.

One-Carbon Metabolism Folate Cycle Nucleotide Biosynthesis In Vivo Tracer Studies

Terpenoid Pathway Discrimination: 3-13C Serine Distinguishes Mevalonate from Non-Mevalonate Routes in Plant Systems

Feeding experiments with 13C-labeled serines ([1-13C]- and [3-13C]-) in cultured liverwort (Heteroscyphus planus) cells demonstrated differential labeling of terpenoid products [1]. The labeling patterns observed in the isoprenoid unit of biosynthetically labeled stigmasterol corresponded to those expected from the mevalonate pathway, while those of the phytyl side chain corresponded to the non-mevalonate (glyceraldehyde phosphate-pyruvate) pathway [1]. The positional specificity of the 3-13C label enables discrimination between these two parallel isoprenoid biosynthetic routes, establishing 3-13C serine as a mechanistic probe for determining terpenoid biosynthetic origin [1].

Plant Metabolism Terpenoid Biosynthesis Isoprenoid Pathways Isotopic Tracer Discrimination

Natural Product Biosynthesis Elucidation: 3-13C Serine Identifies Methoxyl Carbon Origin in Caerulomycin A

In the biosynthesis of the antibiotic caerulomycin A in Streptomyces caeruleus, 13C NMR spectroscopy of the labeled product demonstrated that the methoxyl carbon incorporates label specifically from DL-[3-13C]serine [1]. Critically, this precursor does not enrich C-5, C-6, or C-7 of the substituted ring, and the origins of these carbons remain undetermined [1]. This site-specific incorporation pattern provides definitive evidence that the methoxyl group of caerulomycin A derives from the C3 carbon of serine, while other carbons in the substituted ring originate from distinct metabolic pools. This precursor-based discrimination would be impossible with uniformly labeled serine or with unlabeled serine.

Natural Product Biosynthesis Antibiotic Pathway Elucidation 13C NMR Precursor Incorporation Streptomyces

Validated GC-MS 13C-Positional Quantification: Serine C3 Enrichment Reliably Quantified Using Validated Fragment Methodology

A systematic validation of GC/MS-based 13C-positional approaches using tailor-made 13C-PT standards demonstrated that 13C-positional enrichments can be reliably calculated for specific atomic positions in serine [1]. The study validated the approach for C1, C2, and C3 of serine_3TMS derivatives, confirming that mass fragments selected for calculation do not introduce significant analytical bias for these positions [1]. In contrast, other amino acids such as proline_2TMS, glutamate_3TMS, and α-alanine_2TMS showed important biases resulting in significant errors in computational estimation of 13C-positional enrichments [1]. This analytical validation supports the quantitative use of 3-13C serine as a reliable tracer for plant primary metabolic flux studies including photorespiration and TCA cycle activity [1].

GC-MS Metabolomics 13C-Positional Enrichment Analytical Method Validation Plant Metabolic Flux

Product Purity and Isotopic Enrichment Specifications: Vendor-Validated 99 atom% 13C with HPLC Purity ≥99%

Commercial DL-Serine (3-13C) is supplied with verifiable quality specifications. Certificate of Analysis data from Santa Cruz Biotechnology (sc-300497) confirms isotopic enrichment of ≥99 atom% 13C (measured at 99.0 atom% 13C) and HPLC purity ≥99% (measured at 99.9%), with water content ≤0.5% (measured at 0.03%) [1]. Sigma-Aldrich (Product No. 604666) similarly specifies isotopic purity of 99 atom% 13C . BOC Sciences specifies 98% purity by CP with 99% atom 13C . These specifications provide a procurement baseline absent from unlabeled DL-serine, which lacks isotopic enrichment certification entirely, and exceed typical purity requirements for routine biochemical-grade amino acids.

Quality Control Isotopic Enrichment Vendor Specification Analytical Certification

Evidence-Backed Application Scenarios for DL-Serine (3-13C) in Research and Industrial Settings


Mitochondrial Redox Status Monitoring via 13C MRS/NMR in Hepatocyte and In Vivo Models

Researchers investigating mitochondrial dysfunction, oxidative stress, or metabolic disorders can employ DL-Serine (3-13C) as a precursor (or via 2-13C-glycine feeding that generates 3-13C-serine isotopomers) for non-invasive 13C MRS monitoring of mitochondrial NAD⁺/NADH redox status. The C3 position of serine is formed exclusively by the mitochondrial glycine cleavage system, making 3-13C-serine isotopomers a direct reporter of GCS activity regulated by the NAD⁺/NADH ratio [1]. This application is validated in isolated rat hepatocytes, where cysteamine prevented 3-13C-serine formation while glucagon and CCCP increased it [1].

Quantitative One-Carbon Flux Analysis in Nucleotide Biosynthesis and Methionine Cycle Studies

Investigators studying folate-mediated one-carbon metabolism, cancer metabolic reprogramming, or nucleotide biosynthesis should select [3-13C]serine to trace the fate of the serine β-carbon. This carbon serves as the major one-carbon donor for purine and dTMP syntheses, as well as methionine remethylation [2]. In vivo mouse studies demonstrate 13C enrichment in serine, methionine, dTMP, purines, and deoxy-methylcytosine in bone marrow and liver following [3-13C]serine administration [2]. This tracer is essential for experiments requiring deconvolution of cytosolic versus mitochondrial one-carbon unit contributions.

Plant Terpenoid Pathway Discrimination and Isoprenoid Biosynthetic Origin Determination

For plant metabolic engineering, natural product discovery, or isoprenoid pathway elucidation, DL-Serine (3-13C) serves as a discriminating probe to distinguish between the mevalonate and non-mevalonate (MEP/DOXP) pathways of terpenoid biosynthesis. Feeding experiments with [3-13C]-serine in liverwort cultured cells reveal differential labeling of stigmasterol (mevalonate pathway) versus the phytyl side chain (non-mevalonate pathway) [3]. This positional specificity enables unambiguous pathway origin determination without confounding signals from uniformly labeled precursors.

Natural Product Methoxyl Group Origin Tracing via 13C NMR Precursor Incorporation Studies

In microbial natural product biosynthesis research, particularly with Streptomyces species, DL-[3-13C]serine enables precise identification of serine-derived methoxyl carbon incorporation. As demonstrated in caerulomycin A biosynthesis, the methoxyl carbon incorporates label from DL-[3-13C]serine while ring carbons C-5, C-6, and C-7 remain unenriched, providing definitive precursor-product mapping [4]. This site-specific labeling is critical for unambiguous biosynthetic pathway reconstruction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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